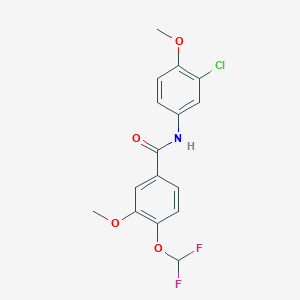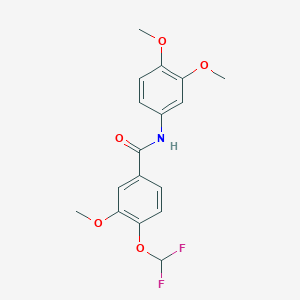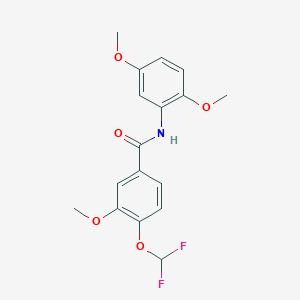![molecular formula C12H11F7N4O2 B457250 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B457250.png)
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound featuring multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing fluorine-containing heterocycles, which are core components of various biologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale difluoromethylation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is unique due to its combination of difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11F7N4O2 |
|---|---|
Peso molecular |
376.23g/mol |
Nombre IUPAC |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H11F7N4O2/c1-5-3-11(25,12(17,18)19)23(20-5)8(24)4-22-7(10(15)16)2-6(21-22)9(13)14/h2,9-10,25H,3-4H2,1H3 |
Clave InChI |
QRUWYUNGKPVHDH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)F)C(F)F |
SMILES canónico |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C(=CC(=N2)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(difluoromethoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B457168.png)
![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457172.png)
![Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B457177.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457178.png)

![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(3-methylphenoxy)methyl]benzamide](/img/structure/B457180.png)
![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B457182.png)
![N-[1-(4-isopropylphenyl)propyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B457184.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B457185.png)
![[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457186.png)

![N-(4-METHYLPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457188.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B457190.png)
